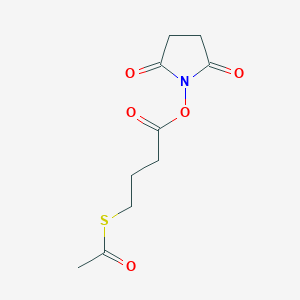

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate

描述

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate is a reactive ester derivative containing a pyrrolidinone core and an acetylthio functional group. This compound is primarily utilized in bioconjugation chemistry, where its activated ester moiety enables efficient coupling with amine-containing biomolecules (e.g., proteins, peptides), while the acetylthio group facilitates thiol-reactive modifications. Its applications span drug delivery systems, enzyme immobilization, and targeted molecular labeling .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-acetylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7(12)17-6-2-3-10(15)16-11-8(13)4-5-9(11)14/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKYUKDBVOLOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the activation of 4-(acetylthio)butanoic acid by conversion to its NHS ester. This is commonly achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds via the formation of an O-acylisourea intermediate, which then reacts with NHS to form the activated ester.

Detailed Methodology

-

- 4-(Acetylthio)butanoic acid

- N-hydroxysuccinimide (NHS)

- Coupling agent (DCC or DIC)

- Solvent: Typically anhydrous dichloromethane (DCM) or acetonitrile

-

- The reaction is conducted under anhydrous conditions to prevent hydrolysis.

- Temperature is generally maintained at 0°C to room temperature.

- Reaction time varies from 2 to 24 hours depending on scale and reagents.

-

- Dissolve 4-(acetylthio)butanoic acid and NHS in anhydrous solvent.

- Add the coupling agent slowly to the stirred solution at 0°C.

- Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).

- Filter off the urea by-product (if DCC is used).

- Purify the crude product by recrystallization or column chromatography.

Alternative Activation Methods

- Using Carbodiimide and Additives : To improve yield and reduce side reactions, additives like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) can be included.

- Solvent Variations : Acetonitrile has been employed as a solvent in some protocols to enhance solubility and reaction rates.

Representative Reaction Scheme

$$

\text{4-(Acetylthio)butanoic acid} + \text{NHS} + \text{DCC} \rightarrow \text{this compound} + \text{Dicyclohexylurea}

$$

Experimental Data and Research Findings

Due to the limited direct literature on the exact compound, related NHS esters such as 2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate provide insight into preparation methods, which are analogous in approach.

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane or Acetonitrile | Anhydrous conditions required |

| Coupling Agent | DCC or DIC | DCC is most common; DIC is less toxic |

| Temperature | 0°C to Room Temperature | Lower temperature minimizes side reactions |

| Reaction Time | 2–24 hours | Monitored by TLC |

| Yield | 70–90% | Dependent on purification and reaction control |

| Purification | Recrystallization or Column Chromatography | Ensures removal of urea by-products |

Notes on Purity and Stability

- The NHS ester is moisture sensitive and should be stored under inert atmosphere at low temperature.

- The acetylthio group requires protection from oxidation; thus, inert atmosphere and antioxidants may be employed during synthesis and storage.

Analytical Characterization

- NMR Spectroscopy : Confirms the formation of the NHS ester by characteristic succinimide proton signals.

- Mass Spectrometry : Confirms molecular weight and purity.

- Infrared Spectroscopy : Shows ester carbonyl peaks distinct from carboxylic acid.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Activation of acid | 4-(Acetylthio)butanoic acid + NHS + DCC in DCM | Formation of NHS ester intermediate |

| Reaction temperature | 0°C to room temperature | Controls side reactions |

| Reaction monitoring | Thin-layer chromatography (TLC) | Ensures completion |

| Work-up | Filtration to remove dicyclohexylurea | Purification step |

| Purification | Recrystallization or chromatography | Obtains pure NHS ester |

| Storage | Dry, inert atmosphere, low temperature | Maintains compound stability |

化学反应分析

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate undergoes various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate has diverse applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is employed in studies related to enzyme inhibition and protein modification.

Medicine: Research involving this compound includes investigations into its potential therapeutic effects and its role in drug development.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

作用机制

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate involves its interaction with specific molecular targets and pathways. The acetylthio group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target proteins involved.

相似化合物的比较

Structural Analogues and Key Functional Group Variations

The compound shares structural homology with other pyrrolidinone-based esters, differing primarily in the substituent attached to the butanoate chain. Key analogues include:

Key Structural Insights :

- The acetylthio group in the target compound provides selective reactivity toward free thiols (-SH), enabling disulfide bond formation or thiol exchange reactions.

- In contrast, benzoyl derivatives (e.g., 2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate) lack thiol reactivity but exhibit enhanced stability and UV activity due to aromatic conjugation .

- The biotin-pentanamido analogue (CAS: 258289-54-2) is tailored for affinity-based applications, leveraging biotin-streptavidin interactions .

Physicochemical Properties and Stability

Research Findings :

Reactivity and Application Profiles

Handling Protocols :

- All compounds require anhydrous storage and inert atmospheres (N2 or Ar) to prevent hydrolysis .

生物活性

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate is a synthetic compound belonging to the family of pyrrolidine derivatives. Its unique structure, characterized by a pyrrolidine ring with two carbonyl groups and an acetylthio moiety, suggests potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

- Chemical Formula : C₉H₁₁NO₄S

- Molecular Weight : 229.25 g/mol

- Solubility : Soluble in water and organic solvents

- Melting Point : Approximately 267°C

Current research lacks comprehensive insights into the specific mechanism of action for this compound. However, studies on related compounds within the pyrrolidine family suggest several possible pathways:

- Calcium Channel Inhibition : Evidence indicates that some pyrrolidine derivatives may inhibit calcium currents mediated by L-type calcium channels (Cav1.2) .

- Antinociceptive Effects : Compounds similar to this one have shown efficacy in pain models, indicating potential involvement in pain modulation pathways .

Biological Activity

Research has demonstrated that derivatives of the 2,5-dioxopyrrolidin-1-yl structure exhibit significant biological activities:

-

Anticonvulsant Properties :

- In vivo studies revealed that certain derivatives possess potent anticonvulsant effects, with median effective doses (ED50) ranging from 23.7 mg/kg to 59.4 mg/kg in various seizure models .

- The lead compound in these studies showed effectiveness in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures.

- Antinociceptive Activity :

- Metabolic Stability and Toxicity :

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate | Contains a pyrenyl group | Potential applications in nanotechnology |

| Pyrrolidine-2,5-dione | Lacks the acetylthio group | Primarily studied for anticonvulsant properties |

| N-acetylcysteine | Contains a thiol group | Known antioxidant; widely used in clinical settings |

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrolidine derivatives:

- A study demonstrated that a novel hybrid pyrrolidine derivative showed broad-spectrum protective activity against seizures and pain models . This highlights the potential therapeutic applications of compounds structurally similar to this compound.

- Another investigation into metabolic stability revealed that certain derivatives maintained over 95% of their parent compound after incubation with human liver microsomes, indicating promising pharmacokinetic properties .

常见问题

Q. What are the optimal synthetic routes for 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate, and how can experimental design improve yield and purity?

Methodology: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology optimizes conditions. This approach minimizes trial-and-error experimentation and ensures reproducibility .

Q. How can researchers characterize the physical-chemical properties of this compound given limited existing data?

Methodology: Combine analytical techniques:

- Purity : HPLC with UV/Vis detection (≥95% purity threshold).

- Structural confirmation : H/C NMR and high-resolution mass spectrometry (HRMS).

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Note: Evidence gaps in physicochemical data (e.g., logP, solubility) require experimental determination via shake-flask or chromatographic methods .

Q. What protocols ensure the compound’s stability during storage and handling?

Methodology: Conduct accelerated stability studies under ICH guidelines:

Q. What safety protocols are critical when handling the acetylthio moiety in this compound?

Methodology:

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and fume hoods to prevent dermal/ocular exposure.

- Respiratory protection : OV/AG-P99 filters for aerosolized particles.

- Emergency procedures : Neutralize spills with 5% sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the acetylthio group influence reactivity in nucleophilic acyl substitution reactions?

Methodology: Perform kinetic studies using stopped-flow spectroscopy under varying nucleophile concentrations (e.g., amines, thiols). Computational modeling (DFT or QM/MM) can map transition states and predict regioselectivity. Compare with experimental values to validate mechanistic hypotheses .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

Methodology:

Q. What strategies enable selective modification of the pyrrolidin-1-yl ring without disrupting the acetylthio group?

Methodology:

- Protecting groups : Temporarily shield the acetylthio moiety with tert-butyl disulfide or trityl groups during ring functionalization.

- Catalytic control : Use Pd-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura with low-temperature protocols).

- Real-time monitoring : In situ IR spectroscopy to track reaction progress and prevent over-functionalization .

Q. How can computational models predict the compound’s behavior in complex reaction systems (e.g., enzymatic environments)?

Methodology:

- Molecular docking : Simulate interactions with target enzymes (e.g., acetyltransferases) using AutoDock Vina or Schrödinger Suite.

- MD simulations : Analyze conformational stability in aqueous vs. lipid bilayers (NAMD/GROMACS).

- Machine learning : Train QSAR models on thioester analogs to predict bioavailability or toxicity .

Q. What methodologies validate analytical assays for quantifying trace degradation products?

Methodology:

Q. How can researchers design derivatives to enhance hydrolytic stability while retaining bioactivity?

Methodology:

- Isosteric replacement : Substitute the acetylthio group with methylsulfonyl or phosphonamide moieties.

- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) adjacent to the ester linkage.

- In vitro assays : Test stability in simulated gastric fluid (pH 1.2) and hepatic microsomes, correlating half-life with structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。